2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid

Descripción

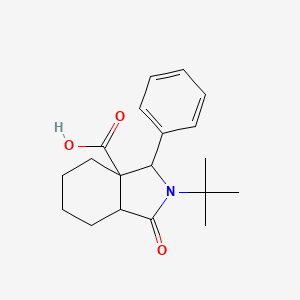

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid (hereafter referred to by its full systematic name) is a bicyclic organic compound featuring a hexahydroisoindole core. Key structural elements include:

- A tert-butyl group at position 2, contributing steric bulk and lipophilicity.

- A keto group at position 1, which may influence reactivity and tautomerism.

Propiedades

IUPAC Name |

2-tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-18(2,3)20-15(13-9-5-4-6-10-13)19(17(22)23)12-8-7-11-14(19)16(20)21/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBFWGXZWTVZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2(CCCCC2C1=O)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions . The reaction is carried out in a solvent like methanol, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to introduce tert-butoxycarbonyl groups efficiently . These methods are designed to be sustainable and scalable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carbonyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analog: tert-Butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate

A structurally related compound (CAS 143268-07-9) shares the hexahydroisoindole core and tert-butyl ester group but differs in key substituents .

Table 1: Structural and Functional Comparison

Key Implications :

- The phenyl group introduces aromaticity, which may enhance binding affinity in biological systems compared to the unsubstituted analog.

- The tert-butyl group in both compounds contributes to metabolic stability by sterically shielding the core structure.

Methodological Approaches to Structural Comparison

Graph-Based Similarity Analysis

Graph-theoretical methods () represent compounds as nodes and edges, enabling precise comparison of connectivity and stereochemistry. For example:

- The hexahydroisoindole core in both compounds would share significant graph overlap, but differences in substituents (phenyl vs. ester) reduce similarity scores .

- Such methods are critical for identifying pharmacophores or reactivity patterns in drug discovery.

Lumping Strategy for Reactivity Prediction

highlights that compounds with similar structures may undergo analogous physicochemical processes. For instance:

Actividad Biológica

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a complex organic compound belonging to the isoindole derivatives class. Its unique structure features a tert-butyl group, a phenyl group, and a carboxylic acid functional group, contributing to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings regarding its activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the cyclization of suitable precursors in the presence of strong acids under reflux conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Starting from readily available precursors. |

| 2 | Cyclization using methanesulfonic acid. |

| 3 | Purification and characterization via NMR and mass spectrometry. |

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

The compound is believed to interact with specific molecular targets such as enzymes and receptors. This interaction modulates their activity and leads to various biological effects. The exact pathways depend on the context of use but may involve:

- Enzyme inhibition : Potentially acting as a kinase inhibitor.

- Receptor modulation : Binding to specific receptors influencing signal transduction pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Research indicates that isoindole derivatives may exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Neuroprotective Effects : Potential benefits in neurodegenerative models have been suggested.

Case Studies

A few notable case studies include:

-

Study on Antitumor Effects : A study demonstrated that derivatives of isoindole compounds could induce apoptosis in cancer cells through mitochondrial pathways.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 20 Cell cycle arrest - Antimicrobial Study : Another investigation reported the antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.